(2-Chlorobenzyl)isobutylamine

Description

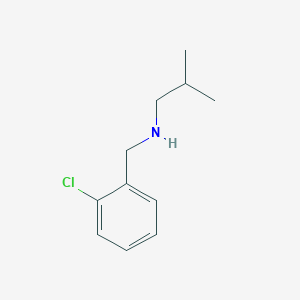

Structure

3D Structure

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-2-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN/c1-9(2)7-13-8-10-5-3-4-6-11(10)12/h3-6,9,13H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXXMGIIZNWHLFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCC1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00405930 | |

| Record name | (2-CHLOROBENZYL)ISOBUTYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893575-69-4 | |

| Record name | (2-CHLOROBENZYL)ISOBUTYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chlorobenzyl Isobutylamine and Analogues

Direct Alkylation Reactions

Direct alkylation represents a primary and straightforward approach for the synthesis of (2-Chlorobenzyl)isobutylamine. This method involves the direct reaction of an isobutylamine (B53898) nucleophile with a suitable 2-chlorobenzyl electrophile.

Nucleophilic Substitution of Chlorobenzyl Derivatives with Isobutylamine

The most common method for synthesizing this compound is through a nucleophilic substitution reaction. In this process, isobutylamine acts as the nucleophile, attacking the electrophilic benzylic carbon of a 2-chlorobenzyl halide, typically 2-chlorobenzyl chloride. The chlorine atom on the benzyl (B1604629) ring is generally unreactive under these conditions, while the benzylic halide is susceptible to substitution.

This direct N-alkylation of a primary amine can sometimes lead to overalkylation, producing tertiary amines and quaternary ammonium (B1175870) salts as byproducts. google.com However, the steric hindrance provided by the isobutyl group can help to minimize this side reaction. vulcanchem.com The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Solvent and Reagent System Optimization in Amine Synthesis

The efficiency and selectivity of the N-alkylation reaction are highly dependent on the choice of solvent and reagents. Various solvent and base systems have been explored to optimize the synthesis of secondary amines like this compound.

Commonly used solvents include polar aprotic solvents like dimethylformamide (DMF) and acetone, which can facilitate the nucleophilic substitution. atamanchemicals.comsmolecule.com The choice of base is also critical. Inorganic bases such as potassium carbonate (K₂CO₃) and sodium bicarbonate (NaHCO₃) are frequently employed. vulcanchem.comresearchgate.net In some cases, stronger bases like sodium hydride (NaH) may be used, particularly when dealing with less reactive alkylating agents. vulcanchem.com The use of cesium bases, such as cesium hydroxide (B78521), has been shown to promote selective mono-N-alkylation of primary amines. google.com

Microwave-assisted synthesis has also emerged as a technique to accelerate these reactions, often leading to higher yields in shorter reaction times. atamanchemicals.com For industrial-scale production, continuous flow reactors can offer better control over reaction parameters and ensure consistent product quality. smolecule.com

Table 1: Solvent and Base Systems in N-Alkylation Reactions

| Solvent | Base | Temperature (°C) | Application | Reference |

| Dimethylformamide (DMF) | K₂CO₃ | 60 | Alkylation of pyrrolidine (B122466) precursors | vulcanchem.com |

| Tetrahydrofuran (THF) | NaH | 0 | Alkylation of pyrrolidine precursors | vulcanchem.com |

| Dimethyl sulfoxide (B87167) (DMSO) | Cesium hydroxide | 23 | Selective mono-N-alkylation of primary amines | google.com |

| Water | NaHCO₃ | 80 | N-alkylation of amines with benzylic halides | researchgate.net |

| Acetone | Not specified | 50-100 | General synthesis of N,N-dimethylbenzylamine | atamanchemicals.com |

Alternative Synthetic Pathways and Precursor Chemistry

Besides direct alkylation, alternative synthetic routes can be employed, often involving different starting materials or reaction types to achieve the target molecule.

Utilization of 2-Chlorobenzyl Bromide in N-Alkylation Processes

As an alternative to 2-chlorobenzyl chloride, 2-chlorobenzyl bromide can also be used as the alkylating agent. Benzyl bromides are generally more reactive than their corresponding chlorides in nucleophilic substitution reactions. This increased reactivity can sometimes lead to milder reaction conditions or shorter reaction times. The synthesis of (S)-N-(2-Chlorobenzyl)-N-isobutylpyrrolidin-3-amine, an analogue, has been reported using 2-chlorobenzyl bromide with potassium carbonate in DMF at 60°C, achieving a 78% yield. vulcanchem.com The use of a catalytic amount of cesium hydroxide is particularly effective when reactive halides like benzyl bromide are used. google.com

Condensation Reactions Involving Isobutylamine and Aldehydes

An important alternative to direct alkylation is reductive amination. This two-step process begins with the condensation reaction between isobutylamine and 2-chlorobenzaldehyde (B119727) to form an intermediate imine (a Schiff base). wiserpub.com This imine is then subsequently reduced to the desired secondary amine, this compound.

This method is highly effective and avoids the issue of overalkylation that can occur with direct alkylation. masterorganicchemistry.com The reduction of the imine can be achieved using various reducing agents. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comlibretexts.org Catalytic hydrogenation over a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, is also a widely used method for this reduction. google.comacs.org A one-pot procedure where the imine formation and reduction occur in the same reaction vessel is often possible. researchgate.net

A specific example of a related condensation can be found in the synthesis of 2-(2-chlorophenyl)-3-isobutyl-4-metathiazanone, which involves the reaction of 2-chlorobenzaldehyde, isobutylamine, and beta-mercaptopropionic acid. google.com

Considerations for Reaction Scalability and Efficiency in Laboratory Synthesis

When considering the synthesis of this compound in a laboratory setting, several factors related to scalability and efficiency must be taken into account. Direct alkylation is often a straightforward and high-yielding method, but the potential for overalkylation can complicate purification, especially on a larger scale. google.com

Reductive amination offers a more controlled approach, generally providing cleaner reactions and higher selectivity for the desired secondary amine, which simplifies workup and purification. masterorganicchemistry.com One-pot reductive amination procedures are particularly efficient as they reduce the number of operational steps. researchgate.net

Table 2: Comparison of Synthetic Methods

| Synthetic Method | Advantages | Disadvantages | Scalability Considerations |

| Direct Alkylation | Simple, often high-yielding. | Potential for overalkylation, leading to purification challenges. | Can be scalable, but purification may become more difficult. |

| Reductive Amination | High selectivity, avoids overalkylation, often clean reactions. | Two-step process (unless one-pot), requires a reducing agent. | Generally well-suited for scale-up due to cleaner reaction profiles. |

Elucidation of Reaction Mechanisms Pertaining to 2 Chlorobenzyl Isobutylamine Formation and Reactivity

Investigation of Rate Laws and Reaction Orders for Relevant Synthetic Transformations

The kinetics of the SN2 reaction between isobutylamine (B53898) and 2-chlorobenzyl chloride can be described by a second-order rate law. masterorganicchemistry.comsolubilityofthings.com This means the rate of the reaction is directly proportional to the concentrations of both the nucleophile (isobutylamine) and the substrate (2-chlorobenzyl chloride). masterorganicchemistry.com

Rate = k[Isobutylamine][2-Chlorobenzyl chloride]

Where:

Rate is the reaction rate.

k is the rate constant.

[Isobutylamine] is the concentration of isobutylamine.

[2-Chlorobenzyl chloride] is the concentration of 2-chlorobenzyl chloride.

This second-order nature reflects the bimolecular mechanism, where both reactants are involved in the single rate-determining step. wikipedia.org

In the context of catalytic transformations of the product, (2-Chlorobenzyl)isobutylamine, the rate laws can be more complex. For instance, in the iridium-catalyzed N-alkylation of an amine with an alcohol, the reaction was found to be zero order with respect to the alcohol, second order in the catalyst, and negative first order in the amine. acs.org This highlights that in catalyzed reactions, the rate-determining step may not directly involve the primary reactants but rather the formation or interaction of catalytic intermediates. acs.org

Catalytic Aspects in Transformations of Related Benzylamines

Once formed, this compound, as a benzylamine (B48309) derivative, can undergo various catalytic transformations. These reactions often focus on the functionalization of the benzyl (B1604629) group or transformations of the amine moiety.

Palladium-catalyzed reactions are prominent in the transformation of benzylamines. For example, a palladium-catalyzed procedure has been developed for the direct carbonylative transformation of benzylamines into methyl 2-arylacetates. acs.org This process involves the activation of the benzylic C-N bond by the palladium catalyst. acs.org

Rhodium catalysts have also been employed for the C-H alkylation of benzylamines. rsc.org Using a directing group, these catalysts can facilitate the ortho-alkylation of the benzylamine with alkenes. rsc.org Mechanistic studies involving deuterium (B1214612) labeling suggest a possible carbene mechanism for this transformation. rsc.org

Furthermore, radical carbonyl catalysis has enabled the direct α-cross-coupling of unprotected benzylamines with sterically hindered alkyl iodides. chinesechemsoc.org This method utilizes a pyridoxal (B1214274) catalyst and proceeds through the formation of a persistent α-amino radical. chinesechemsoc.org

Synergistic catalysis, combining single electron transfer (SET) and hydrogen atom transfer (HAT), has been used for the regio- and chemoselective Csp³–H arylation of benzylamines. rsc.org This approach allows for the selective functionalization at the N-benzylic position. rsc.org

Finally, under basic conditions and high temperatures, benzylamines can be directly transformed into benzyl alcohols. thieme-connect.com This reaction is thought to proceed without the need for the traditional conversion of the amino group into a better leaving group. thieme-connect.com

| Catalyst/Reagent | Transformation | Proposed Mechanistic Feature | Reference |

|---|---|---|---|

| Palladium | Carbonylative transformation to methyl 2-arylacetates | Activation of the benzylic C-N bond | acs.org |

| Rhodium | ortho-Alkylation with alkenes | Possible carbene mechanism | rsc.org |

| Pyridoxal (Radical Carbonyl Catalysis) | α-Cross-coupling with alkyl iodides | Formation of a persistent α-amino radical | chinesechemsoc.org |

| Iridium/PhC(O)SH (SET/HAT Catalysis) | Csp³–H arylation at the N-benzylic position | Synergistic single electron transfer and hydrogen atom transfer | rsc.org |

| Base (e.g., NaOH) | Transformation to benzyl alcohols | Direct displacement under high temperature | thieme-connect.com |

Spectroscopic Characterization and Structural Determination of 2 Chlorobenzyl Isobutylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For (2-Chlorobenzyl)isobutylamine, ¹H and ¹³C NMR, complemented by 2D NMR methods, provide a complete picture of the molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound displays distinct signals corresponding to each unique proton environment in the molecule. The chemical shift (δ), integration, and splitting pattern of each signal are critical for assigning protons to their specific locations.

The aromatic protons on the 2-chlorobenzyl group typically appear in the downfield region of the spectrum, from δ 6.5 to 8.0 ppm, due to the deshielding effect of the aromatic ring current. openstax.org The substitution pattern (ortho-disubstituted) leads to a complex splitting pattern for these four protons.

The benzylic protons (Ar-CH₂-N) are adjacent to both the aromatic ring and the nitrogen atom, placing their signal in the range of δ 2.3 to 3.0 ppm. openstax.org Similarly, the methylene protons of the isobutyl group (-N-CH₂-C) are influenced by the adjacent nitrogen. The single amine proton (-NH-) signal is often broad and its chemical shift can vary depending on solvent and concentration.

The aliphatic protons of the isobutyl group are found in the upfield region. The methine proton (-CH(CH₃)₂) is coupled to the adjacent methylene and methyl protons, resulting in a multiplet. The six methyl protons (-CH(CH₃)₂) are equivalent and appear as a doublet due to coupling with the methine proton.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (Ar-H) | 7.2 - 7.5 | Multiplet | 4H |

| Benzylic (Ar-CH₂) | ~3.8 | Singlet | 2H |

| Amine (-NH-) | 1.0 - 3.0 | Broad Singlet | 1H |

| Methylene (-N-CH₂-) | ~2.5 | Doublet | 2H |

| Methine (-CH(CH₃)₂) | ~1.8 | Multiplet | 1H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The chemical shifts are spread over a wider range than in ¹H NMR, typically 0-220 ppm, which often allows for the resolution of every unique carbon signal. libretexts.org

The aromatic carbons of the 2-chlorobenzyl group resonate in the δ 125-150 ppm region. libretexts.org The carbon atom directly bonded to the electronegative chlorine atom (C-Cl) will be shifted downfield. The quaternary carbon to which the benzyl (B1604629) group is attached will also have a distinct chemical shift.

The benzylic carbon (Ar-CH₂) and the isobutyl carbons appear at higher field strengths. The chemical shift of carbons bonded to nitrogen (R-CH₂-NH₂) typically falls within the δ 37-45 ppm range. libretexts.org The electronegativity of the nitrogen atom causes a downfield shift for the adjacent carbons (benzylic -CH₂- and isobutyl -CH₂-). The remaining isobutyl carbons (methine -CH- and methyl -CH₃) will appear further upfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (C-Cl) | ~134 |

| Aromatic (Quaternary C-CH₂) | ~138 |

| Aromatic (C-H) | 127 - 130 |

| Benzylic (-CH₂-N) | ~52 |

| Methylene (-N-CH₂-) | ~58 |

| Methine (-CH-) | ~28 |

Advanced 2D NMR Techniques for Structural Confirmation

To definitively assign all proton and carbon signals and confirm the connectivity of the molecule, advanced 2D NMR experiments are employed. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically over two to three bonds. creative-biostructure.com For this compound, COSY would show correlations between the methylene and methine protons of the isobutyl group, and between the methine and methyl protons of the same group. This helps to establish the isobutyl fragment.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). creative-biostructure.com HSQC would be used to unambiguously assign each carbon signal by linking it to its known proton signal from the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to three bonds. researchgate.net This is crucial for connecting the different fragments of the molecule. For instance, HMBC would show correlations from the benzylic protons (Ar-CH₂) to the aromatic carbons and the isobutyl methylene carbon (-N-CH₂-), confirming the link between the benzyl and isobutylamino moieties.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would exhibit several characteristic absorption bands:

N-H Stretch: A moderate, sharp absorption band for the secondary amine (R₂N-H) would be expected in the 3300-3500 cm⁻¹ region.

C-H Stretch (Aromatic): Aromatic C-H stretching vibrations typically appear as a group of bands just above 3000 cm⁻¹, often in the 3000-3100 cm⁻¹ range. openstax.org

C-H Stretch (Aliphatic): Aliphatic C-H stretching from the isobutyl and benzyl methylene groups will show strong absorptions just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ region.

C=C Stretch (Aromatic): Aromatic ring stretching vibrations result in one or more sharp bands of variable intensity in the 1450-1600 cm⁻¹ region. openstax.org

C-H Out-of-Plane Bending: The substitution pattern on the benzene (B151609) ring can be inferred from strong C-H "wagging" absorptions in the 690-900 cm⁻¹ range. An ortho-disubstituted ring typically shows a strong band between 735 and 770 cm⁻¹. openstax.orgspectroscopyonline.com

C-N Stretch: The stretching vibration of the C-N bond is expected in the 1020-1250 cm⁻¹ range.

C-Cl Stretch: The C-Cl stretch will appear as a strong band in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |

|---|---|---|

| Secondary Amine | N-H Stretch | 3300 - 3500 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aliphatic Groups | C-H Stretch | 2850 - 2960 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Secondary Amine | N-H Bend | 1550 - 1650 |

| o-Disubstituted Ring | C-H Out-of-Plane Bend | 735 - 770 |

| Amine | C-N Stretch | 1020 - 1250 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. In electron ionization (EI) mass spectrometry, the molecule is ionized, and the resulting molecular ion often fragments in a predictable manner.

The molecular formula for this compound is C₁₁H₁₆ClN. The presence of chlorine is readily identified by the isotopic pattern of the molecular ion peak (M⁺). Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in two peaks for the molecular ion, an M⁺ peak and an M+2 peak, with a relative intensity ratio of approximately 3:1. libretexts.orglibretexts.org

The fragmentation pattern provides structural information. Common fragmentation pathways for this compound would include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This could lead to the loss of a propyl radical to form an ion at m/z 140/142.

Benzylic Cleavage: Cleavage of the bond between the benzylic carbon and the nitrogen can occur, leading to the formation of a 2-chlorobenzyl cation (m/z 125/127) or, more likely, a tropylium ion rearrangement (m/z 91). ulethbridge.cawhitman.edu The peak at m/z 91 is a common feature for alkyl-substituted benzene rings. whitman.edu

Loss of Chlorine: The molecular ion can lose a chlorine radical to produce a fragment ion.

Advanced Computational and Theoretical Investigations of 2 Chlorobenzyl Isobutylamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering a lens into the electronic world of molecules. These methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting various molecular properties from first principles.

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the geometry, stability, and electronic properties of molecules like (2-Chlorobenzyl)isobutylamine.

DFT calculations would begin with the geometry optimization of the this compound molecule to find its most stable three-dimensional conformation (lowest energy state). This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. Key outputs from this analysis include optimized bond lengths, bond angles, and dihedral angles, which define the molecule's structure.

The electronic structure is further detailed by analyzing the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, whereas a small gap indicates higher reactivity. For this compound, the HOMO is expected to be localized primarily on the isobutylamine (B53898) group and the aromatic ring, while the LUMO would likely be distributed over the chlorobenzyl moiety.

Natural Bond Orbital (NBO) analysis is another DFT-based technique that would provide insights into charge distribution, intramolecular charge transfer, and hyperconjugative interactions. researchgate.net This analysis can quantify the delocalization of electron density between filled and unfilled orbitals, explaining the stability arising from these interactions within the this compound structure.

Table 1: Representative DFT-Calculated Electronic Properties This table illustrates the type of data obtained from DFT calculations for a molecule like this compound. Values are hypothetical and for illustrative purposes.

| Parameter | Calculated Value (Illustrative) | Significance |

|---|---|---|

| Total Energy (Hartree) | -845.123 | Indicates the overall stability of the optimized geometry. |

| HOMO Energy (eV) | -6.54 | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy (eV) | -0.89 | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (eV) | 5.65 | Indicator of chemical reactivity and kinetic stability. |

| Dipole Moment (Debye) | 2.15 | Measures the polarity of the molecule. |

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly DFT and Time-Dependent DFT (TD-DFT), are highly effective in predicting spectroscopic properties, which are essential for molecular identification and characterization. researchgate.net These predictions serve as a valuable complement to experimental spectroscopy.

For this compound, DFT calculations can predict its vibrational spectra (Infrared and Raman). By calculating the second derivatives of the energy with respect to atomic displacements, one can obtain the frequencies and intensities of the vibrational modes. nih.gov These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign specific peaks to the stretching, bending, and torsional motions of its functional groups, such as the C-Cl, N-H, C-N, and aromatic C-H bonds. chemrxiv.org

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be computed. The GIAO (Gauge-Independent Atomic Orbital) method within DFT is commonly used to predict the isotropic shielding tensors for each nucleus, which are then converted into chemical shifts relative to a standard (e.g., Tetramethylsilane). These predictions are invaluable for interpreting complex experimental NMR spectra and confirming the connectivity of atoms within the molecule.

Furthermore, TD-DFT can be used to predict the electronic absorption spectrum (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. researchgate.net This would reveal the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, providing insight into the electronic transitions, often of π → π* or n → π* character, within the chlorobenzyl chromophore.

Molecular Modeling and Simulation Approaches

While quantum chemical calculations focus on the static, electronic properties of a single molecule, molecular modeling and simulation techniques explore the dynamic behavior of molecules and their interactions over time.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) is a computational simulation method that analyzes the physical movements of atoms and molecules over time. For a flexible molecule like this compound, which has several rotatable bonds, MD simulations are ideal for exploring its conformational landscape.

An MD simulation would model the molecule within a simulated environment (e.g., in a solvent like water or in a vacuum) at a specific temperature and pressure. By solving Newton's equations of motion for the system, the simulation generates a trajectory that describes how the positions and velocities of the atoms evolve.

Analysis of this trajectory allows for the identification of the most stable and frequently occurring conformations. It can reveal the rotational energy barriers around key bonds, such as the C-C and C-N bonds of the isobutyl group and the benzyl-nitrogen bond. This information is critical for understanding how the molecule's shape influences its interactions with other molecules, such as biological receptors or chemical reactants.

Computational Prediction of Reactivity and Selectivity Profiles

Computational chemistry offers powerful tools for predicting where and how a molecule is likely to react. For this compound, this involves identifying the most reactive sites for electrophilic and nucleophilic attacks.

The frontier molecular orbitals (HOMO and LUMO) discussed in the DFT section provide the first indication of reactivity. The regions of the molecule where the HOMO is largest are likely sites for electrophilic attack, while the largest regions of the LUMO indicate probable sites for nucleophilic attack. nih.gov For substituted benzylamines, the nitrogen atom's lone pair contributes significantly to the HOMO, making it a primary site for reactions with electrophiles. researchgate.net

A more detailed picture of reactivity can be obtained from the Molecular Electrostatic Potential (MEP) surface. The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. For this compound, the MEP would likely show a negative potential around the nitrogen atom (due to the lone pair) and the chlorine atom, marking them as potential sites for electrophilic attack or hydrogen bonding. Positive potentials would be expected around the amine hydrogen and the hydrogens of the aromatic ring.

Fukui functions and dual descriptors are other DFT-based reactivity indicators that can pinpoint the sites most susceptible to nucleophilic, electrophilic, or radical attack with greater precision. chemrxiv.org These computational tools are essential for predicting the regioselectivity of chemical reactions involving the molecule.

Theoretical Descriptors for Chemical Property Prediction (excluding direct physical properties)

Beyond direct simulation, a range of theoretical descriptors can be calculated to predict various chemical properties and behaviors of this compound. These descriptors, derived from the electronic structure, provide quantitative measures of reactivity and other characteristics.

These "conceptual DFT" descriptors translate complex quantum mechanical data into chemically intuitive concepts. They are widely used in quantitative structure-activity relationship (QSAR) studies to correlate molecular structure with chemical or biological activity.

Table 2: Key Theoretical Reactivity Descriptors This table presents common theoretical descriptors and their chemical significance, which would be calculated for this compound. Values are illustrative.

| Descriptor | Formula | Illustrative Value | Chemical Interpretation |

|---|---|---|---|

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -3.715 eV | Measures the tendency of electrons to escape from the system. Related to electronegativity. |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.825 eV | Measures the resistance to change in electron distribution or charge transfer. |

| Global Softness (S) | 1 / (2η) | 0.177 eV⁻¹ | The inverse of hardness; a measure of polarizability and reactivity. |

| Electrophilicity Index (ω) | μ² / (2η) | 2.44 eV | A global measure of electrophilic character or energy stabilization upon accepting electrons. |

By calculating these descriptors for this compound, researchers can quantitatively assess its reactivity profile. For instance, the electrophilicity index helps to classify the molecule's ability to act as an electrophile in reactions. mdpi.com These theoretical values provide a robust framework for comparing its potential chemical behavior against other related compounds without the need for extensive laboratory experiments.

Derivatives, Analogues, and Structural Modifications of 2 Chlorobenzyl Isobutylamine

Design and Synthesis of N-Substituted (2-Chlorobenzyl)isobutylamine Analogues

The secondary amine in this compound is a prime target for derivatization, allowing for the introduction of a wide array of functional groups. The synthesis of N-substituted analogues primarily relies on well-established organic chemistry methodologies, including reductive amination and direct N-alkylation.

Reductive Amination: This is a highly effective method for creating N-substituted derivatives. The process typically involves the reaction of 2-chlorobenzaldehyde (B119727) with isobutylamine (B53898) to form an intermediate imine, which is then reduced in situ to the desired secondary amine, this compound. To synthesize N-substituted tertiary amine analogues, this compound can be further reacted with various aldehydes or ketones. The reaction is typically carried out in the presence of a reducing agent such as sodium borohydride (B1222165) (NaBH₄), sodium triacetoxyborohydride (B8407120) (STAB), or through catalytic hydrogenation. This approach is advantageous due to its wide substrate scope and generally mild reaction conditions. For instance, reacting this compound with different benzaldehydes via reductive amination can yield a library of compounds with diverse electronic and steric properties on the N-benzyl moiety.

N-Alkylation and Acylation: Direct alkylation of the secondary amine offers another route to N-substituted analogues. This involves reacting this compound with an alkyl halide (e.g., R-Br, R-I) in the presence of a base to neutralize the hydrogen halide byproduct. Similarly, N-acylation can be achieved by treating the parent amine with acid chlorides or anhydrides to form the corresponding amides. These reactions allow for the introduction of various alkyl, aryl, and acyl groups, significantly diversifying the molecular structure. For example, the synthesis of N-(2-chlorobenzyl)-N-ethyl derivatives has been reported through such alkylation methods.

The choice of synthetic strategy depends on the desired substituent and the stability of the starting materials. These methods provide a robust toolkit for generating extensive libraries of N-substituted analogues for further investigation.

Table 1: Synthesis Methods for N-Substituted Analogues

| Substitution Type | Synthetic Method | Reactants | Key Reagents | Reference Example |

|---|---|---|---|---|

| N-Alkyl | Reductive Amination | This compound + Aldehyde/Ketone | NaBH₄, NaBH(OAc)₃, H₂/Pd-C | Synthesis of N-benzyl phenethylamines |

| N-Arylmethyl | Reductive Amination | Isobutylamine + Substituted Benzaldehyde | Co-containing composites, H₂ | Catalytic reductive amination of aromatic aldehydes |

| N-Alkyl | N-Alkylation | This compound + Alkyl Halide | Base (e.g., Et₃N, K₂CO₃) | General benzylamine (B48309) alkylation |

| N-Acyl | N-Acylation | This compound + Acid Chloride/Anhydride | Base (e.g., Pyridine, Et₃N) | Synthesis of N-acetyl substituted benzylamines |

Chemical Transformations at the Aromatic Ring and Isobutyl Moiety

Modifications to the core structure of this compound are not limited to the nitrogen atom. The aromatic ring and the isobutyl group also present opportunities for chemical transformation to modulate the molecule's properties.

Aromatic Ring Transformations: The 2-chloro-substituted benzene (B151609) ring can undergo further electrophilic aromatic substitution (EAS) reactions. The directing effects of the existing substituents—the ortho-chloro group (weakly deactivating, ortho-, para-directing) and the para-isobutylaminomethyl group (activating, ortho-, para-directing)—govern the position of new substituents. Common EAS reactions include:

Nitration: Introducing a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Adding another halogen (e.g., Cl, Br) using reagents like Cl₂ or Br₂ with a Lewis acid catalyst (e.g., FeCl₃, AlCl₃).

Sulfonation: Introducing a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation/Acylation: Adding alkyl or acyl groups, though these reactions can be complex on highly substituted rings.

The regioselectivity of these reactions is dictated by the combined electronic and steric influences of the chloro and alkylamine substituents. The chlorine atom on the ring can also be a site for nucleophilic aromatic substitution, although this typically requires harsh conditions or the presence of strong electron-withdrawing groups.

Isobutyl Moiety and Benzylic Carbon Transformations: The isobutyl group is generally less reactive than the aromatic ring. However, the benzylic carbon (the -CH₂- linking the aromatic ring to the nitrogen) is activated. Free radical halogenation, for instance with N-bromosuccinimide (NBS), can introduce a halogen at this benzylic position, providing a handle for further nucleophilic substitution. Oxidation of the benzylic position could also be explored under specific conditions. While direct, selective functionalization of the isobutyl chain's methyl groups is challenging, it could potentially be achieved through advanced C-H activation methodologies.

Incorporation of this compound Motifs into Macrocyclic and Polymeric Structures

The this compound structure can be used as a building block for constructing larger, more complex molecules such as macrocycles and polymers.

Macrocyclic Structures: Nitrogen-containing macrocycles are of significant interest in supramolecular chemistry. The this compound motif can be incorporated into these structures. For example, a diamine derivative of the parent compound could be reacted with a dicarboxylic acid chloride or a dihalide under high-dilution conditions to promote intramolecular cyclization, forming a macrocyclic lactam or a polyamine macrocycle, respectively. Such macrocycles can act as receptors for ions or small molecules.

Polymeric Structures: The amine functionality of this compound allows for its attachment to polymer backbones. One approach is to react the amine with a polymer containing electrophilic functional groups, such as poly(chloromethyl styrene) or polyketones. In the latter case, the primary or secondary amine can react with the dicarbonyl groups of the polyketone via the Paal-Knorr reaction to form a functionalized polymer with pendant this compound groups. These polymer-supported derivatives could find applications in areas such as catalysis, metal ion sequestration, or as functional coatings.

Structure-Activity Relationship (SAR) Studies of Modified Analogues (excluding clinical human trials)

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of analogues with their biological or chemical activity. For derivatives of this compound, SAR studies explore how specific structural modifications influence their function.

N-Substituent Modifications: The nature of the substituent on the nitrogen atom is often a critical determinant of activity. Early studies on related phenethylamines showed that simple N-alkylation (e.g., with methyl or ethyl groups) could diminish activity, but substitution with larger groups, such as a benzyl (B1604629) moiety, could dramatically improve both binding affinity and functional activity at certain biological targets. For instance, adding an N-(2-methoxybenzyl) group has been shown to significantly enhance potency in some compound series. The steric bulk, hydrophobicity, and hydrogen-bonding capacity of the N-substituent are key parameters in optimizing interactions with a target binding site.

Aromatic Ring Modifications: The position and electronic nature of substituents on the aromatic ring significantly impact molecular properties. In related benzylamine series, substitutions at the 4-position of the benzyl ring have been shown to follow specific trends in potency (e.g., ethoxy > methoxy (B1213986) > chloro/fluoro). Moving a substituent around the ring (e.g., from the 2-position to the 3- or 4-position) can drastically alter the molecule's conformation and its ability to fit into a binding pocket. The 2-chloro substituent itself contributes a specific electronic and steric profile that is integral to the molecule's baseline activity. Adding further electron-withdrawing groups (like -NO₂) or electron-donating groups (like -OCH₃) would modulate the pKa of the amine and the electronic character of the ring, thereby influencing activity.

Table 2: General Structure-Activity Relationship (SAR) Trends in Benzylamine Analogues

| Modification Site | Structural Change | General Effect on Activity (from related series) | Rationale | Reference Example |

|---|---|---|---|---|

| Amine Nitrogen | Addition of N-benzyl or substituted N-benzyl group | Often increases binding affinity and potency | Provides additional hydrophobic/aromatic interactions with target | N-Benzyl Phenethylamines |

| Amine Nitrogen | Addition of small N-alkyl groups (e.g., methyl) | Variable; can increase or decrease activity | Alters basicity and steric profile | N-methylated benzylamines |

| Aromatic Ring | Varying substituent at 4-position (e.g., OEt > OMe > Cl) | Potency is highly sensitive to electronic and steric effects | Optimizes interactions in a specific binding pocket | Benzimidazole opioids |

| Aromatic Ring | Moving substituents between ortho, meta, and para positions | Significant changes in activity | Alters molecular geometry and alignment in binding site | Substituted Aryl Benzylamines |

| Benzylic Linker | Addition of alkyl groups (e.g., methyl) | Can increase potency | Introduces favorable hydrophobic interactions | Substituted Aryl Benzylamines |

Academic and Research Applications of 2 Chlorobenzyl Isobutylamine

Role as a Key Intermediate in Organic Synthesis

As a secondary amine, (2-Chlorobenzyl)isobutylamine possesses inherent reactivity that makes it a plausible, though not widely documented, intermediate in organic synthesis. The nucleophilic nitrogen atom and the reactive chlorobenzyl group are sites for various chemical transformations.

Nitrogen-containing heterocycles are foundational structures in many pharmaceuticals and natural products. Secondary amines are common starting materials for the synthesis of these rings. Theoretically, this compound could serve as a precursor for heterocycles through cyclization reactions. For instance, reactions involving intramolecular C-N bond formation could potentially lead to the formation of fused ring systems. However, specific examples of its use in synthesizing heterocycles like pyrroles, imidazoles, or piperidines are not documented in peer-reviewed literature. The synthesis of nitrogen heterocycles is a well-established field, but this particular building block does not appear to be a commonly employed reagent.

The dual functionality of this compound allows it to act as a versatile building block. The secondary amine can undergo reactions such as acylation, alkylation, and arylation to introduce new functional groups. The 2-chlorobenzyl moiety provides a handle for cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig couplings) to form carbon-carbon or carbon-heteroatom bonds, thereby enabling the construction of more complex molecular architectures. Despite this potential, there are no prominent examples in the literature of complex molecules being synthesized using this compound as a key building block.

Future Research Directions and Emerging Trends

Development of Green Chemistry Approaches for Synthesis

The synthesis of N-alkylated amines like (2-Chlorobenzyl)isobutylamine traditionally relies on methods that can be resource-intensive and generate significant waste. The principles of green chemistry aim to mitigate this environmental impact by designing more efficient and sustainable processes. Future research will likely concentrate on two promising strategies: biocatalysis and continuous flow chemistry.

Biocatalysis utilizes enzymes to perform chemical transformations. This approach offers high selectivity and operates under mild reaction conditions, reducing energy consumption and by-product formation. For the synthesis of this compound, enzymes such as imine reductases (IREDs) and reductive aminases (RedAms) are of particular interest. These enzymes can catalyze the asymmetric reduction of an imine, formed from 2-chlorobenzaldehyde (B119727) and isobutylamine (B53898), to produce the target secondary amine. The use of biocatalysts can lead to processes with higher atom economy and reduced environmental impact compared to traditional chemical methods.

| Green Synthesis Strategy | Key Advantages for this compound Synthesis | Relevant Enzyme/Technology Classes |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste, potential for stereoselective synthesis. | Imine Reductases (IREDs), Reductive Aminases (RedAms), Lipases. |

| Continuous Flow Chemistry | Enhanced process control, improved safety, rapid scalability, potential for multi-step integration. | Microreactors, Packed-bed reactors, In-line purification cartridges. |

Application of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research, capable of accelerating the discovery and optimization of molecules. For this compound and its derivatives, AI can be applied to design novel structures with desired properties and to predict their behavior without the need for extensive empirical testing.

Compound Design: Generative AI models, such as Generative Adversarial Networks (GANs), can design new molecules by learning from vast datasets of existing chemical structures. By setting specific pharmacological and safety profiles as objectives, these models could propose novel derivatives of this compound that are optimized for a particular biological target while minimizing potential side effects.

Property Prediction: A significant challenge in drug discovery is the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. In silico ADMET prediction, using ML models, has become a vital tool to screen candidates at an early stage. For this compound, ML algorithms can be trained on data from structurally similar compounds to predict key properties such as solubility, permeability, metabolic stability, and potential toxicity. Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate specific structural features of this compound derivatives with their biological activity, guiding the synthesis of more potent analogues.

| AI/ML Application | Objective | Potential Impact on this compound Research |

| Generative Models (e.g., GANs) | De novo design of novel analogues. | Creation of new chemical entities with optimized activity and safety profiles. |

| ADMET Prediction | In silico evaluation of pharmacokinetic and toxicity properties. | Early-stage filtering of unpromising candidates, reducing time and cost of development. |

| QSAR Modeling | Correlate chemical structure with biological activity. | Rational design of more effective derivatives by identifying key structural motifs. |

Exploration of Novel Reaction Pathways and Catalytic Systems

The core reaction for synthesizing this compound is the N-alkylation of isobutylamine with a 2-chlorobenzyl group, typically via reductive amination. Future research will explore novel catalytic systems to make this transformation more efficient, selective, and sustainable.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful method for organic synthesis, allowing reactions to proceed at ambient temperatures. For the synthesis of this compound, a photocatalytic system could be devised for the coupling of 2-chlorobenzyl alcohol with isobutylamine. Mixed heterogeneous photocatalysts, such as those combining copper and gold on a titanium dioxide support, have shown promise for the N-alkylation of amines with alcohols under mild conditions. Such systems operate by activating the alcohol for dehydration and subsequent condensation with the amine, followed by reduction, all driven by light energy.

Non-Precious Metal Catalysis: While noble metals like iridium and palladium are effective catalysts for N-alkylation, their high cost and limited availability are significant drawbacks. Research is increasingly focused on developing catalysts based on abundant, non-precious metals like nickel and titanium. For instance, a nickel-based catalyst system generated in situ has been shown to be highly active for the N-alkylation of various amines with alcohols. Similarly, titanium hydroxide (B78521) has been reported as a cheap and efficient heterogeneous catalyst for this transformation. Developing a robust non-precious metal catalyst for the synthesis of this compound would represent a significant step towards a more economical and sustainable process.

Enzyme-Based Catalysis: Beyond their use in whole-cell biocatalysis, isolated enzymes can serve as highly specific catalysts. Enzymes like lipases and penicillin acylases have been explored for the formation of amide bonds and could potentially be engineered or adapted for C-N bond formation in amine synthesis. The high selectivity of enzymes can be particularly advantageous when dealing with complex substrates or when a specific stereoisomer is desired.

| Catalytic Approach | Catalyst Type | Mechanism/Advantage |

| Photocatalysis | Mixed Cu-Au/TiO₂, Bi-ellagate MOFs | Light-driven reaction at ambient temperature, green energy source. |

| Non-Precious Metal Catalysis | Nickel-based systems, Titanium hydroxide | Cost-effective, sustainable, avoids reliance on scarce noble metals. |

| Enzyme Catalysis | Isolated hydrolases, engineered enzymes | High chemo- and regioselectivity, operates in aqueous media under mild conditions. |

Advanced Integrated Spectroscopic and Computational Methodologies

A comprehensive understanding of the structure, reactivity, and behavior of this compound requires a synergistic approach that combines advanced analytical techniques with powerful computational methods.

Integrated Spectroscopic Analysis: While standard techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for routine characterization, advanced multi-dimensional NMR techniques (e.g., COSY, HMQC) can provide deeper insights into the precise three-dimensional structure and connectivity of the molecule and its potential impurities or metabolites. The integration of various spectroscopic data (FT-IR, Raman, UV-Vis) provides a more complete picture of the molecule's vibrational and electronic properties.

Computational Chemistry (DFT): Density Functional Theory (DFT) has become a powerful tool for elucidating molecular properties and reaction mechanisms. For this compound, DFT calculations can be used to:

Optimize Molecular Geometry: Predict the most stable 3D conformation of the molecule.

Analyze Electronic Structure: Calculate properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity.

Simulate Spectra: Predict theoretical vibrational (IR, Raman) and NMR spectra. Comparing these simulated spectra with experimental data provides a powerful method for structural confirmation.

Elucidate Reaction Mechanisms: Model the entire reaction pathway for the synthesis of this compound, including the structures of transition states and intermediates, to understand the factors controlling reaction efficiency and selectivity.

The integration of DFT calculations with experimental spectroscopic data creates a feedback loop where computations can help interpret complex spectra, and experimental results can validate and refine computational models. This combined approach is essential for a deep and accurate understanding of the chemical and physical properties of this compound.

| Methodology | Application | Insights Gained |

| Advanced NMR Spectroscopy | 2D NMR (COSY, HMQC), Heteronuclear NMR | Unambiguous assignment of all proton and carbon signals, confirmation of molecular connectivity, study of intramolecular interactions. |

| Density Functional Theory (DFT) | Geometry optimization, electronic structure analysis, spectral simulation, reaction mechanism modeling. | Prediction of stable conformations, reactivity indices (HOMO-LUMO), validation of experimental spectra, and detailed understanding of synthetic pathways. |

| Integrated Approach | Combining experimental spectra with DFT calculations. | Robust structural elucidation, accurate assignment of spectroscopic signals, and validated models of chemical reactivity. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.